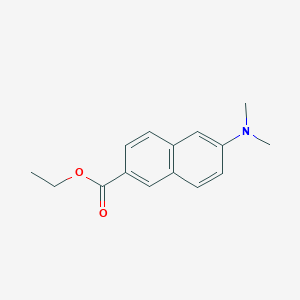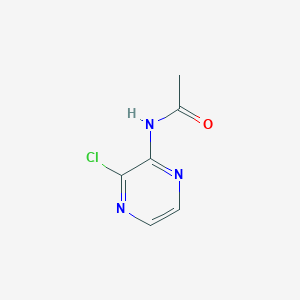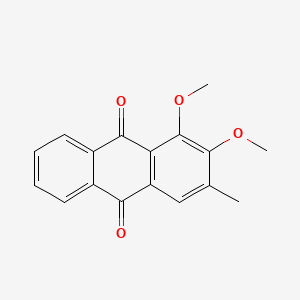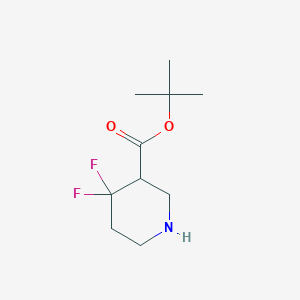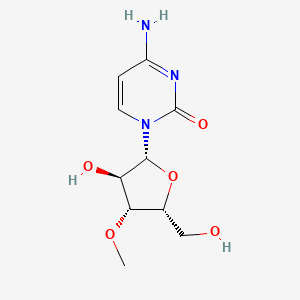
4-Amino-1-((2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-((2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring attached to a tetrahydrofuran moiety. It is often used as an intermediate in the synthesis of nucleoside analogs and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-((2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one typically involves multiple steps. One common method includes the protection of hydroxyl groups followed by the formation of the pyrimidine ring through cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-((2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various nucleoside analogs and other derivatives that have significant biological activity. These products are often used in medicinal chemistry for the development of new drugs .
Applications De Recherche Scientifique
4-Amino-1-((2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of antiviral and anticancer drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-1-((2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to altered cellular functions. The pathways involved often include signal transduction mechanisms that regulate various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-O-Methoxyethylcytidine: Similar in structure but with different substituents on the pyrimidine ring.
2’-Fluoro-2’-deoxycytidine: Contains a fluorine atom instead of a hydroxyl group.
2’-Amino-2’-deoxycytidine: Features an amino group in place of a hydroxyl group.
Uniqueness
4-Amino-1-((2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in the development of new therapeutic agents .
Propriétés
Formule moléculaire |
C10H15N3O5 |
|---|---|
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-17-8-5(4-14)18-9(7(8)15)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7-,8+,9-/m1/s1 |
Clé InChI |
RZJCFLSPBDUNDH-BUJSFMDZSA-N |
SMILES isomérique |
CO[C@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO |
SMILES canonique |
COC1C(OC(C1O)N2C=CC(=NC2=O)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



